![molecular formula C10H5F3N4O3S B6088778 3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)
3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of thiadiazole derivatives, which have been studied extensively for their various biological activities.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: 3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide serves as a precursor in the synthesis of various thiadiazole derivatives, which have been synthesized using different methods and characterized for their structural and physical properties (Daoud, Ali, & Ahmed, 2010).
Biological and Pharmacological Studies
- Antimicrobial Activity: Some derivatives of thiadiazole, including those related to the 3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide structure, have shown promising antimicrobial activities (Salih, Salimon, & Yousif, 2011).
- Anticancer Properties: Research has also focused on the synthesis and evaluation of thiadiazole-based compounds for their potential anticancer properties, with several compounds showing significant activities against various cancer cell lines (Aliabadi, Harasami Neek, & Bahmani, 2020).
Chemical Synthesis and Material Science
- Advanced Material Synthesis: The compound has also been utilized in the synthesis of new materials, such as poly(arylene ether amide)s with trifluoromethyl pendent groups, demonstrating its versatility in material science applications (Lee & Kim, 2002).
Insecticidal Applications
- Insecticidal Activity: Derivatives of 3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide have been synthesized and evaluated for their insecticidal activity against various pests, demonstrating its potential in agricultural applications (Mohamed et al., 2020).
properties
IUPAC Name |
3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O3S/c11-10(12,13)8-15-16-9(21-8)14-7(18)5-2-1-3-6(4-5)17(19)20/h1-4H,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKZUVVJDIWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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